- Fused heterocyclic compounds as GPR119 agonists for treatment of diabetes and obesity, World Intellectual Property Organization, , ,

Cas no 919360-49-9 (4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)

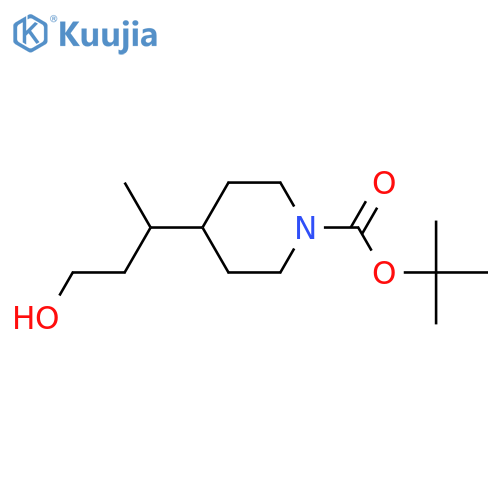

919360-49-9 structure

商品名:4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester

CAS番号:919360-49-9

MF:C14H27NO3

メガワット:257.369084596634

MDL:MFCD24543293

CID:763409

PubChem ID:59234008

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 化学的及び物理的性質

名前と識別子

-

- 1-Boc-4-(4-hydroxy-2-butyl)piperidine

- 4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester

- tert-butyl 4-(3-hydroxy-1-methylpropyl)piperidine-1-carboxylate

- tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate

- ZEOVKUVEPGIQPI-UHFFFAOYSA-N

- 5082AJ

- TRA0025747

- NE52939

- SY030901

- 4-(3-Hydroxy-1-methylpropyl)piperidine-1-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl 4-(3-hydroxy-1-methylpropyl)-1-piperidinecarboxylate (ACI)

- 919360-49-9

- AKOS023831434

- EN300-139625

- SB43895

- SCHEMBL1576175

- MFCD24543293

- CS-11824

- CS-0079112

- DA-29709

-

- MDL: MFCD24543293

- インチ: 1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3

- InChIKey: ZEOVKUVEPGIQPI-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC(C(CCO)C)CC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 257.19900

- どういたいしつりょう: 257.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 49.77000

- LogP: 2.58990

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128234-5g |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 5g |

$1318 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B99730-250mg |

tert-Butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 250mg |

¥1939.0 | 2024-07-18 | |

| abcr | AB456225-250mg |

tert-Butyl 4-(3-hydroxy-1-methylpropyl)piperidine-1-carboxylate; . |

919360-49-9 | 250mg |

€302.60 | 2025-02-14 | ||

| Enamine | EN300-139625-0.5g |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 0.5g |

$424.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D698099-1g |

1-Boc-4-(4-hydroxy-2-butyl)piperidine |

919360-49-9 | 95% | 1g |

$430 | 2024-07-20 | |

| eNovation Chemicals LLC | D698099-5g |

1-Boc-4-(4-hydroxy-2-butyl)piperidine |

919360-49-9 | 95% | 5g |

$1085 | 2024-07-20 | |

| Enamine | EN300-139625-0.25g |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 0.25g |

$269.0 | 2023-06-08 | |

| Enamine | EN300-139625-10.0g |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 10g |

$2387.0 | 2023-06-08 | |

| Alichem | A129007112-250mg |

1-Boc-4-(4-hydroxy-2-butyl)piperidine |

919360-49-9 | 95% | 250mg |

$152.00 | 2023-08-31 | |

| Chemenu | CM128234-5g |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

919360-49-9 | 95% | 5g |

$880 | 2021-08-05 |

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Calcium chloride , Sodium borohydride Solvents: Ethanol ; cooled; 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Calcium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 24 h, rt

リファレンス

- Preparation of substituted quinazolinones for the degradation of mutant BRAF, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation of piperidinecarboxylates as G protein-coupled receptor (GPR119) agonists., World Intellectual Property Organization, , ,

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Raw materials

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Preparation Products

4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

919360-49-9 (4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester) 関連製品

- 85275-45-2(1-Boc-3-hydroxypiperidine)

- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)

- 123855-51-6(tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate)

- 75844-69-8(tert-butyl piperidine-1-carboxylate)

- 89151-44-0(tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

- 109384-19-2(n-Boc-4-hydroxypiperidine)

- 116574-71-1(Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate)

- 144222-22-0(tert-butyl 4-(aminomethyl)piperidine-1-carboxylate)

- 146667-84-7(Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:919360-49-9)4-(3-Hydroxy-1-methylpropyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester

清らかである:99%

はかる:5g

価格 ($):1079.0